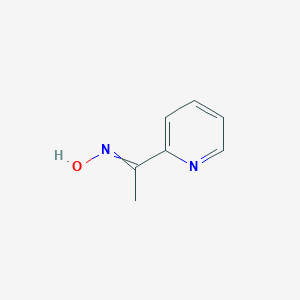

1-(Pyridin-2-yl)ethanone oxime

Beschreibung

The exact mass of the compound 1-(Pyridin-2-yl)ethanone oxime is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyridin-2-yl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-pyridin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZORVGMRQRIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-54-9 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)ethanone oxime: Properties and Applications

Introduction

1-(Pyridin-2-yl)ethanone oxime, a derivative of 2-acetylpyridine, is a versatile organic compound characterized by a pyridine ring linked to an ethanone oxime group.[1] This unique structure places it at the intersection of pyridine and oxime chemistries, conferring upon it a rich set of properties that are of significant interest to researchers in coordination chemistry, analytical sciences, and drug development. Its ability to act as a bidentate ligand, coordinating with metal ions through both the pyridine and oxime nitrogen atoms to form stable five-membered chelate rings, is a cornerstone of its utility.[1] This guide provides a comprehensive overview of the fundamental basic properties of 1-(Pyridin-2-yl)ethanone oxime, including its synthesis, characterization, physicochemical properties, and key applications.

Synthesis and Characterization

The synthesis of 1-(Pyridin-2-yl)ethanone oxime is typically achieved through a condensation reaction between 2-acetylpyridine and hydroxylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the formation of the oxime.

Detailed Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)ethanone oxime

This protocol is adapted from established methods for the synthesis of pyridyl oximes.

Materials:

-

2-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyridine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 1.7 equivalents).

-

Basification: A pre-made solution of sodium carbonate (0.7 equivalents) in water is added dropwise to the reaction mixture.[2] Alternatively, pyridine can be used as both the base and a solvent.

-

Reaction: The mixture is heated to a gentle reflux (around 60-80°C) and stirred for 1-3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is taken up in water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.[4]

-

Washing: The combined organic extracts are washed successively with 1 M HCl and brine.[4] This step is crucial for removing any unreacted pyridine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude 1-(Pyridin-2-yl)ethanone oxime can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the product as a crystalline solid.[3][5]

Causality Behind Experimental Choices:

-

The use of a base (sodium carbonate or pyridine) is essential to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction with the ketone.

-

Ethanol is a common solvent as it effectively dissolves both the starting materials and the product at elevated temperatures, facilitating the reaction and subsequent crystallization upon cooling.

-

The acidic wash with 1 M HCl during the work-up is a critical purification step to remove the basic pyridine, which might have been used as a catalyst or solvent.

-

Recrystallization is a standard and effective technique for purifying solid organic compounds, relying on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Spectroscopic Characterization

The structure of 1-(Pyridin-2-yl)ethanone oxime can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the methyl protons, a complex multiplet pattern for the aromatic protons of the pyridine ring, and a broad singlet for the hydroxyl proton of the oxime group, which is often found downfield due to its acidic nature and potential for hydrogen bonding.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the pyridine ring, and the C=N carbon of the oxime group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the oxime group. A sharp band around 1600-1650 cm⁻¹ can be attributed to the C=N stretching vibration. Characteristic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Pyridin-2-yl)ethanone oxime is essential for its application in various fields.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molar Mass | 136.15 g/mol | [1] |

| Appearance | Typically a crystalline solid | |

| pKa | pKa₁ ≈ 3.6 (pyridinium ion), pKa₂ ≈ 10.2 (oxime OH) (estimated from pyridine-2-aldoxime) | [6][7] |

| Solubility | Soluble in organic solvents like ethanol and ethyl acetate. | [8] |

| Isomerism | Exists as E and Z stereoisomers about the C=N double bond. | [1] |

Note on pKa: The basicity of the pyridine nitrogen (pKa of the conjugate acid) and the acidity of the oxime's hydroxyl group are critical parameters. The pyridine nitrogen can be protonated under acidic conditions, while the oxime proton can be abstracted under basic conditions, influencing its coordination behavior and solubility. The provided pKa values are for the closely related pyridine-2-aldoxime and serve as a reliable estimate.

Coordination Chemistry: A Bidentate Ligand

The most prominent chemical feature of 1-(Pyridin-2-yl)ethanone oxime is its ability to act as a bidentate chelating ligand. It coordinates to a central metal ion through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group, forming a stable five-membered ring.[1] This chelation significantly enhances the stability of the resulting metal complexes.

Formation of Metal Complexes

1-(Pyridin-2-yl)ethanone oxime forms complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Fe(III). The formation of these complexes is often pH-dependent, as the deprotonation of the oxime hydroxyl group can lead to the formation of a negatively charged oximato ligand, which forms even more stable complexes.

A notable example is the complex formed with copper(II), aqua[1-(pyridin-2-yl)ethanone oximato][1-(pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. In this complex, the Cu(II) ion is five-coordinated by the nitrogen atoms from two ligands (one neutral and one deprotonated) and a water molecule, adopting a distorted square-pyramidal geometry.[9] The two organic ligands are linked by a strong intramolecular O-H···O hydrogen bond.[9]

Caption: Chelation of a metal ion (M+) by 1-(Pyridin-2-yl)ethanone oxime.

Stability of Metal Complexes

Analytical Applications

The strong chelating ability of 1-(Pyridin-2-yl)ethanone oxime and the often-intense color of its metal complexes make it a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions.

Spectrophotometric Determination of Metal Ions

The formation of a colored complex between 1-(Pyridin-2-yl)ethanone oxime and a metal ion can be used to determine the concentration of that metal ion in a sample. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law.

Caption: General workflow for the spectrophotometric determination of a metal ion.

This protocol is a representative example based on similar methods using pyridyl-based ligands.

Materials:

-

Standard stock solution of Cu(II)

-

Solution of 1-(Pyridin-2-yl)ethanone oxime in ethanol

-

Buffer solution (e.g., acetate buffer for pH 6.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of Cu(II) with known concentrations by diluting the stock solution.

-

Complex Formation: To each standard solution (and the unknown sample) in a volumetric flask, add an excess of the 1-(Pyridin-2-yl)ethanone oxime solution and the buffer solution to maintain the optimal pH. Dilute to the mark with distilled water.

-

Wavelength Scan: For one of the standards, scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the Cu(II)-ligand complex. A typical λmax for such complexes is in the visible region.[2]

-

Absorbance Measurement: Measure the absorbance of all the standard solutions and the unknown sample at the predetermined λmax.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the Cu(II) standards. This should yield a linear relationship.

-

Concentration Determination: Determine the concentration of Cu(II) in the unknown sample by interpolating its absorbance on the calibration curve.

Key Considerations for Analytical Method Development:

-

pH Optimization: The pH of the solution is critical as it affects both the complex formation and the absorbance spectrum. The optimal pH needs to be determined experimentally.

-

Ligand Concentration: A sufficient excess of the ligand should be used to ensure that all the metal ions in the sample are complexed.

-

Interference Studies: The effect of other ions that may be present in the sample matrix on the absorbance of the complex should be investigated to ensure the selectivity of the method.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of 2-Acetylpyridine (Starting Material): The starting material, 2-acetylpyridine, is a combustible liquid and may be harmful if swallowed or in contact with skin. It can cause skin irritation.[10]

-

Hazards of Pyridine (Potential Reagent/Byproduct): Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

It is imperative to consult the MSDS for 2-acetylpyridine and any other reagents used in the synthesis and handling of 1-(Pyridin-2-yl)ethanone oxime.

Conclusion

1-(Pyridin-2-yl)ethanone oxime is a compound with significant potential in both fundamental research and practical applications. Its straightforward synthesis, well-defined chelating properties, and utility in analytical methods make it a valuable tool for chemists. The ability to form stable and often colored complexes with a variety of metal ions underpins its importance in coordination and analytical chemistry. Further research into its biological activities and the properties of its metal complexes is likely to uncover new and exciting applications for this versatile molecule.

References

Sources

- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. scispace.com [scispace.com]

- 4. 683. Stability of N-heterocyclic oxime derivatives. Part II. Decomposition of N-methylacetylpyridinium O-acetylketoxime iodides in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. 3 Acetylpyridine Oxime - 90-99% Pure Powder | Industrial Usage, Soluble in Organic Solvents, CAS No: 5973-83-1, Low Toxicity at 4800.00 INR in Pimpri, Maharashtra | Dr. Silviu Pharmachem Pvt. Ltd. [tradeindia.com]

- 8. indiamart.com [indiamart.com]

- 9. vigon.com [vigon.com]

- 10. fishersci.com [fishersci.com]

Structural Elucidation of 1-(Pyridin-2-yl)ethanone Oxime: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)ethanone oxime is a prominent member of the pyridine oxime family, a class of compounds with significant applications ranging from medicinal chemistry as potential enzyme reactivators to coordination chemistry as versatile ligands.[1][2][3] The precise and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its biological activity or material properties. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 1-(Pyridin-2-yl)ethanone oxime. We move beyond a simple listing of procedures to explain the causality behind experimental choices, presenting a self-validating analytical workflow. This document details the synthesis, purification, and subsequent characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), establishing a robust framework for researchers.

Introduction and Strategic Overview

The pyridine ring is a privileged structural motif in drug discovery, and its oxime derivatives are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, and neuroprotective properties.[1][4] 1-(Pyridin-2-yl)ethanone oxime, specifically, serves as a critical building block for more complex molecules and as a ligand in the synthesis of metal complexes.[2][5] Its structure, featuring a pyridine ring, a methyl group, and a C=N-OH oxime functional group, allows for the existence of E and Z geometric isomers, which may possess different biological activities and chemical properties.

The elucidation process is therefore not merely about confirming connectivity but also about understanding its stereochemistry. Our approach is built on the principle of a self-validating system, where data from orthogonal analytical techniques are integrated to build an unshakeable structural hypothesis.

Caption: E and Z isomers of 1-(Pyridin-2-yl)ethanone oxime.

Synthesis and Purification: Establishing a High-Fidelity Analyte

The foundation of any successful structural elucidation is a pure sample. The synthesis of 1-(Pyridin-2-yl)ethanone oxime is a classic condensation reaction between a ketone and hydroxylamine.[6][7] The choice of a mild base is critical for driving the reaction to completion by neutralizing the hydrochloric acid released from hydroxylamine hydrochloride.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-acetylpyridine (10.0 g, 82.5 mmol, 1.0 equiv).[8][9] Dissolve the ketone in 100 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (6.3 g, 90.8 mmol, 1.1 equiv) and pyridine (7.2 g, 90.8 mmol, 1.1 equiv) to the solution. The pyridine acts as a base to neutralize the HCl formed in situ.[10]

-

Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and pyridine under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M aqueous HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Drying: Dry the purified crystals under vacuum. The expected product is typically an off-white or pale yellow solid.[11]

-

Purity Assessment: Determine the melting point of the dried solid. A sharp melting range is indicative of high purity.

Caption: Logical workflow for integrating multi-technique spectroscopic data.

Conclusion

The structural elucidation of 1-(Pyridin-2-yl)ethanone oxime is a systematic process that relies on the synergistic application of synthesis, purification, and advanced spectroscopic techniques. By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can confidently determine the structure of this important molecule. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing a solid foundation for its application in drug development, materials science, and fundamental chemical research.

References

-

Mojzych, M., Karczmarzyk, Z., & Fruziński, A. (2008). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. Acta Crystallographica Section E: Structure Reports Online, 64(3), o618. [Link]

-

Mojzych, M., Karczmarzyk, Z., & Fruziński, A. (2008). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. PubMed, National Center for Biotechnology Information. [Link]

-

PrepChem. (n.d.). Synthesis of 1-indanone oxime. PrepChem.com. [Link]

-

Scriabine, A. (Ed.). (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

- Stamicarbon N.V. (1969). Preparation of oxime. U.S. Patent No. 3,429,920.

-

MDPI. (2023). Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. MDPI. [Link]

-

ResearchGate. (2022). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

-

Papadopoulos, A., et al. (2021). Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. MDPI. [Link]

-

Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. [Link]

-

Abu-Obaid, A., et al. (2017). Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its Cu(II) complexes. An-Najah Staff Website. [Link]

-

Wankhede, S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI. [Link]

-

The Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetylpyridine oxime. PubChem. [Link]

-

Filyakova, V., et al. (2018). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 1-Indanone oxime. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine 2-aldoxime. PubChem. [Link]

-

Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Organic Syntheses Procedure. [Link]

-

Guna, M. R. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. University of Louisville. [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2-pyridinecarboxaldehyde oxime. ResearchGate. [Link]

-

Dogan, H. Z., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. [Link]

-

Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rhodium(III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. PMC - NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. PubChem. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Wikipedia. [Link]

-

Gushchin, P. V., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. staff.najah.edu [staff.najah.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]

- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Pyridinecarbaldehyde oxime | 873-69-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)ethanone oxime

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-2-yl)ethanone oxime, a molecule of significant interest in coordination chemistry and drug development.[1] The document details a robust synthesis protocol, explains the mechanistic underpinnings of the oximation reaction, and presents a multi-faceted characterization strategy employing spectroscopic and crystallographic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies for producing and validating this versatile compound.

Introduction: The Significance of 1-(Pyridin-2-yl)ethanone oxime

1-(Pyridin-2-yl)ethanone oxime, with the chemical formula C₇H₈N₂O, is an organic compound that merges the structural features of a pyridine ring and an oxime functional group.[1] This unique combination confers a specific reactivity and versatile functionality to the molecule, making it a valuable building block in several areas of chemical science.[1]

Historically, the study of oximes gained prominence with the use of dimethylglyoxime for the gravimetric determination of nickel in 1905.[1] Pyridine-containing oximes, such as 1-(Pyridin-2-yl)ethanone oxime, have since attracted considerable attention, particularly for their applications as reactivators for cholinesterase inhibited by organophosphate nerve agents.[1][2] While much of the early focus was on their biological activity, the coordination chemistry of pyridyl oximes has also become a rich field of study.[1]

The true utility of 1-(Pyridin-2-yl)ethanone oxime in research stems from its capacity to act as a bidentate ligand. It can coordinate with metal ions through both the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group, forming stable five-membered chelate rings with a variety of metal ions.[1] This chelating ability is fundamental to its application in the development of metal complexes with diverse catalytic, magnetic, and biological properties.[3][4][5]

Furthermore, the oxime functional group itself is a key pharmacophore in several FDA-approved drugs, highlighting the importance of this class of compounds in medicinal chemistry.[6][7] Oximes are recognized for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[7][8]

This guide will provide a detailed exploration of the synthesis of 1-(Pyridin-2-yl)ethanone oxime from its precursor, 2-acetylpyridine, and will then delve into the essential analytical techniques required for its thorough characterization.

Synthesis of 1-(Pyridin-2-yl)ethanone oxime: A Validated Protocol

The synthesis of 1-(Pyridin-2-yl)ethanone oxime is typically achieved through the condensation reaction of 2-acetylpyridine with hydroxylamine.[9] The following protocol is a well-established and reliable method for this transformation.

Reaction Mechanism and Rationale

The formation of an oxime from a ketone is a nucleophilic addition reaction.[10][11][12][13] The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-acetylpyridine. This is followed by a series of proton transfers, ultimately leading to the elimination of a water molecule and the formation of the C=N double bond characteristic of the oxime.[10] The presence of a base, such as pyridine, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which drives the reaction equilibrium towards the product.[9]

Caption: Reaction workflow for the synthesis of 1-(Pyridin-2-yl)ethanone oxime.

Detailed Experimental Protocol

Materials:

-

2-Acetylpyridine (C₇H₇NO)[14]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylpyridine in ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of hydroxylamine hydrochloride followed by an excess of pyridine. The pyridine acts as a solvent and a base to neutralize the HCl formed during the reaction.[9]

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess pyridine under reduced pressure using a rotary evaporator.[15]

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl to remove any remaining pyridine, followed by deionized water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropyl alcohol, to obtain pure 1-(Pyridin-2-yl)ethanone oxime as a crystalline solid.[16]

Comprehensive Characterization

A thorough characterization of the synthesized 1-(Pyridin-2-yl)ethanone oxime is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[1]

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule.[1] Key expected signals include a broad singlet for the oxime hydroxyl proton (-NOH) in the downfield region (δ 10.5-11.5 ppm), resonances for the pyridine ring protons in the aromatic region (δ 7.5-8.5 ppm), and a sharp singlet for the methyl protons (CH₃) in the upfield region (δ 2.3-2.4 ppm).[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring, the methyl group, and the C=N carbon of the oxime group.

| Proton | Typical Chemical Shift (δ ppm) |

| Oxime OH | 10.5 - 11.5 (broad singlet)[1] |

| Pyridyl H | 7.5 - 8.5 (multiplets)[1] |

| Methyl CH₃ | 2.3 - 2.4 (singlet)[1] |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

-

A broad band in the region of 3200-3450 cm⁻¹ corresponds to the O-H stretching vibration of the oxime group.[1]

-

A sharp peak around 1600 cm⁻¹ is characteristic of the C=N stretching vibration of the oxime.[1]

-

The N-O stretching vibration is typically observed around 930 cm⁻¹.[1]

-

Bands in the 1417-1516 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the pyridine ring.[1]

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Oxime) | 3200 - 3450[1] |

| C=N Stretch (Oxime) | ~1600[1] |

| C=C, C=N Stretch (Pyridine) | 1417 - 1516[1] |

| N-O Stretch (Oxime) | ~930[1] |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-(Pyridin-2-yl)ethanone oxime (136.15 g/mol ).[1]

Crystallographic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1] Studies have shown that 1-(Pyridin-2-yl)ethanone oxime predominantly exists as the E-isomer in the solid state.[1] This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the oxime hydroxyl group and the nitrogen atom of the pyridine ring.[1] The molecule generally adopts a nearly planar conformation.[17]

Caption: Intramolecular hydrogen bonding in the E-isomer of 1-(Pyridin-2-yl)ethanone oxime.

Applications in Drug Development and Beyond

The unique structural and electronic properties of 1-(Pyridin-2-yl)ethanone oxime and its derivatives make them valuable in various applications:

-

Antidotes for Organophosphate Poisoning: Pyridinium oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, which are found in pesticides and nerve agents.[2][6]

-

Coordination Chemistry: As a versatile bidentate ligand, it is extensively used in the synthesis of metal complexes with interesting magnetic, catalytic, and biological properties.[3][4]

-

Pharmaceutical Scaffolds: The oxime functional group is present in a number of FDA-approved drugs, including antibiotics.[6][7] The pyridyl oxime scaffold serves as a key building block for the synthesis of new pharmacologically active compounds.

-

Organic Synthesis: Oximes are important intermediates in various organic transformations, such as the Beckmann rearrangement.[10]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-(Pyridin-2-yl)ethanone oxime. By understanding the underlying chemical principles and employing the robust analytical methodologies described, researchers can confidently prepare and validate this important chemical entity for a wide range of applications in medicinal chemistry, coordination chemistry, and materials science. The self-validating nature of the described protocols, coupled with a deep understanding of the causality behind experimental choices, ensures the reliable and reproducible synthesis of this versatile compound.

References

- Benchchem. (n.d.). Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note.

- Benchchem. (n.d.). 1-(Pyridin-2-yl)ethanone oxime | 1758-54-9.

- Kuca, K., Jun, D., & Musilek, K. (2010). Structure-Activity Relationship and Efficacy of Pyridinium Oximes in the Treatment of Poisoning with Organophosphorus Compounds: A Review of Recent Data. ResearchGate.

- Mojzych, M., Karczmarzyk, Z., & Fruziński, A. (2008). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. IUCr Journals.

- Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. NIH.

- (n.d.). Synthesis and characterization of novel oxime analogues. Semantic Scholar.

- Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.

- Singh, P., & Kumar, A. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.

- Papatriantafyllopoulou, C., Raptopoulou, C. P., Terzis, A., & Perlepes, S. P. (2013). Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. MDPI.

- Reddy, B. V., & Kumar, A. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.

- (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub.

- (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate.

- Qiu, Y., et al. (2012). Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. PMC.

- NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST WebBook.

- Mojzych, M., Karczmarzyk, Z., & Fruziński, A. (2008). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. PMC - NIH.

- (2015). Formation of an Oxime from a Ketone. YouTube.

- Al-Masoudi, N. A., et al. (2018). Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its Cu(II) complexes. An-Najah Staff.

- Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.

- Filyakova, V. I., et al. (2018). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate.

- (n.d.). Pharmacological activities of oximes. ResearchGate.

- (n.d.). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI.

- (n.d.). General structural formula and abbreviations of simple 2-pyridyl... ResearchGate.

- (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure.

- (n.d.). Oxime formation. ChemTube3D.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. op.niscpr.res.in [op.niscpr.res.in]

- 17. journals.iucr.org [journals.iucr.org]

Historical development of pyridyl oximes in coordination chemistry

An In-Depth Technical Guide to the Historical Development of Pyridyl Oximes in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of pyridyl oximes in coordination chemistry. From their early roots in analytical chemistry to their current applications in materials science and catalysis, pyridyl oximes have emerged as a versatile and highly tunable class of ligands. This document will explore the key milestones in their synthesis, delve into their rich and varied coordination behavior, and highlight their expanding applications. By understanding the historical context and the fundamental principles governing their reactivity, researchers can better harness the unique properties of pyridyl oxime-metal complexes for the design of novel functional materials and therapeutics.

Introduction: The Genesis of Pyridyl Oximes in Coordination Chemistry

The story of pyridyl oximes is intrinsically linked to the broader history of coordination chemistry, which began to flourish in the late 19th and early 20th centuries with the pioneering work of Alfred Werner.[1] While the coordination chemistry of oximes, in general, gained early recognition with the use of dimethylglyoxime for the gravimetric determination of nickel(II) in 1885, the specific focus on pyridyl oximes as ligands developed more gradually.[2][3]

Initially, the interest in oxime-containing ligands was primarily driven by their utility in analytical chemistry.[4] The ability of the oxime group to form stable, often colored, complexes with various metal ions made them valuable reagents for qualitative and quantitative analysis. The incorporation of a pyridyl ring into the oxime structure introduced an additional coordination site, the pyridine nitrogen, paving the way for more complex and intriguing coordination chemistry. This dual-functionality set the stage for the evolution of pyridyl oximes from simple analytical tools to sophisticated building blocks in supramolecular chemistry and materials science.

The general structure of a simple pyridyl oxime is (py)C(R)NOH, where "py" represents a pyridyl group (which can be attached at the 2-, 3-, or 4-position) and "R" can be a variety of donor or non-donor groups.[5] This modular design allows for fine-tuning of the ligand's electronic and steric properties, a key factor in their enduring appeal to coordination chemists.

The Foundational Pillars: Synthesis and Early Coordination Studies

The accessibility of pyridyl oximes through straightforward synthetic routes has been a significant contributor to their widespread investigation. The most common and direct method for their synthesis involves the reaction of a corresponding pyridyl ketone or aldehyde with hydroxylamine.[2][6] Other synthetic strategies include the nitrosation of a carbon atom with an active hydrogen, the addition of nitrosyl chloride (NOCl) to olefins, the oxidation of primary aliphatic amines, and the reduction of aliphatic nitro compounds.[2][6]

Early coordination studies in the mid-20th century began to reveal the remarkable versatility of pyridyl oximes as ligands. Researchers discovered that these molecules could coordinate to metal ions in several ways, leading to a diverse range of complex structures. The coordination chemistry of these ligands with various metals has been extensively reviewed, highlighting their ability to form mononuclear complexes, polynuclear clusters, and coordination polymers.[5]

A pivotal aspect of their coordination behavior is the acidity of the oxime proton. Deprotonation of the NOH group creates an anionic oximato ligand, which is a powerful bridging unit. This ability to act as both a neutral and an anionic ligand, combined with the presence of the pyridyl nitrogen donor, allows for the construction of intricate molecular architectures.

A Deeper Dive: Elucidating Coordination Modes and Structural Diversity

The coordination chemistry of pyridyl oximes is characterized by a rich diversity of binding modes, which are influenced by factors such as the position of the pyridyl nitrogen, the nature of the 'R' group, the metal ion, and the reaction conditions.

3.1. Chelation and Bridging: The Hallmarks of Pyridyl Oxime Coordination

The 2-pyridyl oximes, in particular, have been extensively studied due to their ability to act as bidentate chelating ligands, forming stable five-membered rings with metal ions through the pyridine and oxime nitrogen atoms.[4] This chelating behavior is a fundamental aspect of their coordination chemistry.

Upon deprotonation, the oximato group can act as a bridge between two or more metal centers. This bridging capability is a key feature that has been exploited to construct a vast array of polynuclear complexes, including dinuclear, trinuclear, and higher nuclearity clusters.[5] The versatility of the oximato bridge allows for both μ2 and μ3 coordination modes, contributing to the structural diversity of the resulting complexes.[5]

Caption: Chelation and bridging modes of pyridyl oximes.

3.2. From Discrete Molecules to Extended Networks

The ability of pyridyl oximes to act as both chelating and bridging ligands has enabled the construction of not only discrete molecular complexes but also extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers and metal-organic frameworks (MOFs).[7][8] The formation of these extended structures is often facilitated by the use of co-ligands that can bridge the pyridyl oxime-metal units.[7] The resulting materials often exhibit interesting properties, such as porosity and catalytic activity.

Functional Materials and Applications: The Modern Era of Pyridyl Oximes

The versatility in coordination and the ability to fine-tune their properties have propelled pyridyl oximes into the realm of functional materials with a wide range of applications.

4.1. Molecular Magnetism

One of the most significant areas of application for pyridyl oxime-metal complexes is in the field of molecular magnetism. The ability of the oximato bridge to mediate magnetic exchange interactions between paramagnetic metal ions has led to the synthesis of a large number of single-molecule magnets (SMMs) and single-chain magnets (SCMs).[5] These materials exhibit slow relaxation of magnetization at low temperatures and have potential applications in high-density information storage and quantum computing. The use of 2-pyridyl oximes in combination with lanthanide ions has been a particularly fruitful strategy for the design of new SMMs.[8]

4.2. Catalysis

Transition metal complexes of pyridyl oximes have also shown promise as catalysts in various organic transformations.[4] For instance, palladium(II) complexes with pyridine-based ligands have been utilized as efficient catalysts in carbonylation and reduction reactions.[9] The electronic and steric properties of the pyridyl oxime ligand can be modified to optimize the catalytic activity and selectivity of the metal center. While not as extensively explored as other ligand systems, the potential of pyridyl oxime complexes in catalysis remains an active area of research.[10]

4.3. Bioinorganic Chemistry and Drug Development

The structural motifs found in pyridyl oxime-metal complexes bear resemblance to the active sites of some metalloenzymes, making them interesting candidates for bioinorganic modeling studies. Furthermore, some pyridyl oxime derivatives have been investigated for their biological activity, including their potential as reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents.[4] This has opened avenues for their application in the development of new therapeutic agents.

4.4. Supramolecular Chemistry and Materials Science

The rich coordination chemistry of pyridyl-type ligands has been instrumental in the construction of functional molecular assemblies on surfaces.[11] The ability to control the structure and properties of these assemblies through the judicious choice of ligands and metal ions is a key aspect of modern materials science.[11] Pyridyl oximes, with their versatile coordination behavior, are well-suited for the bottom-up fabrication of novel materials with tailored optical, electronic, and magnetic properties. Their use in the formation of 1D coordination polymers and metal-organic frameworks is a testament to their importance in this field.[3][8]

Experimental Protocols: A Practical Guide

To provide a practical context for the concepts discussed, this section outlines representative experimental protocols for the synthesis of a pyridyl oxime ligand and a corresponding metal complex.

5.1. Synthesis of a Representative Pyridyl Oxime Ligand: Di-2-pyridyl Ketone Oxime (dpkoxH)

Causality: This protocol is based on the classical and most straightforward method for oxime synthesis: the condensation of a ketone with hydroxylamine. The use of an excess of hydroxylamine hydrochloride and a base (sodium acetate) drives the reaction to completion by neutralizing the liberated HCl.

Step-by-Step Methodology:

-

Dissolution: Dissolve di-2-pyridyl ketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure di-2-pyridyl ketone oxime.

5.2. Synthesis of a Cadmium(II) Coordination Polymer with dpkoxH

Causality: This protocol illustrates the formation of a one-dimensional coordination polymer where the neutral pyridyl oxime ligand and halide ions bridge the metal centers.[3] The choice of solvent and the slow evaporation technique are crucial for obtaining crystalline material suitable for single-crystal X-ray diffraction analysis. The use of an excess of the ligand can sometimes improve the crystallinity of the product.[3]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a solution of Cadmium(II) bromide (CdBr₂) (1.0 eq) in methanol. In a separate flask, prepare a solution of di-2-pyridyl ketone oxime (dpkoxH) (2.0 eq) in methanol.

-

Mixing: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

-

Crystallization: Filter the resulting solution to remove any insoluble impurities. Allow the filtrate to stand undisturbed at room temperature for slow evaporation.

-

Isolation: After several days, crystalline product of {[CdBr₂(dpkoxH)]}n will form. Isolate the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Caption: General workflow for ligand and complex synthesis.

Conclusion and Future Outlook

The historical development of pyridyl oximes in coordination chemistry is a compelling narrative of how a class of relatively simple organic molecules has evolved into a cornerstone of modern inorganic and materials chemistry. From their humble beginnings as analytical reagents, they have proven to be exceptionally versatile ligands capable of forming a vast array of coordination complexes with diverse structures and fascinating properties.

The future of pyridyl oxime chemistry is bright and holds immense potential for further discoveries. Key areas for future exploration include:

-

Design of Novel Ligands: The synthesis of more complex and multifunctional pyridyl oxime ligands will undoubtedly lead to new coordination geometries and functionalities.

-

Advanced Materials: The application of pyridyl oxime-based MOFs and coordination polymers in areas such as gas storage, separation, and heterogeneous catalysis is a rapidly growing field.

-

Bio-inspired Systems: The development of pyridyl oxime complexes as mimics of metalloenzyme active sites and as potential therapeutic agents warrants further investigation.

-

Reactivity of Coordinated Ligands: Understanding and controlling the reactivity of the oxime group when coordinated to a metal center can open up new synthetic pathways for the creation of novel organic and organometallic compounds.[12]

As our understanding of the fundamental principles of coordination chemistry continues to deepen, the journey of pyridyl oximes is far from over. Their adaptability and rich reactivity ensure that they will remain a fertile ground for innovation and discovery in the years to come.

References

-

Milios, C. J., Stamatatos, T. C., & Perlepes, S. P. (2021). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Magnetochemistry, 7(9), 123. [Link]

-

Milios, C. J., Raptopoulou, C. P., & Perlepes, S. P. (2005). The Coordination Chemistry of Pyridyl Oximes. Polyhedron, 24(16-17), 2249-2313. [Link]

-

Chypre, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13446-13460. [Link]

-

Das, S., et al. (2021). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Open Chemistry, 19(1), 123-149. [Link]

-

Abele, E., & Abele, R. (2018). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 54, 1-21. [Link]

-

Chemistry LibreTexts. (2023). History of Coordination Compounds. [Link]

-

Milios, C. J., et al. (2021). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Magnetochemistry, 7(9), 123. [Link]

-

Stamatatos, T. C., et al. (2007). Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. Inorganica Chimica Acta, 360(11), 3575-3582. [Link]

-

Alexopoulou, Z. N., et al. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Inorganics, 8(9), 47. [Link]

-

Grafiati. (2022). Bibliographies: 'Coordination complexes of 2-pyridyl oximes'. [Link]

-

Al-Hamdani, A. A. S. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. [Link]

-

Zharnikov, M., & Winter, A. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3537-3546. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. Bibliographies: 'Coordination complexes of 2-pyridyl oximes' – Grafiati [grafiati.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 11. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-2-yl)ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the melting point and solubility of 1-(Pyridin-2-yl)ethanone oxime (CAS No. 1758-54-9). In the landscape of pharmaceutical and materials science, a precise understanding of a compound's physicochemical properties is paramount for predicting its behavior in various systems, from biological assays to formulation development. While specific literature values for the melting point and a detailed solubility profile of 1-(Pyridin-2-yl)ethanone oxime are not extensively reported, this guide offers a robust framework for its synthesis, purification, and the subsequent experimental determination of these critical parameters. Our approach is grounded in established chemical principles and provides field-proven methodologies to ensure reliable and reproducible results.

Introduction to 1-(Pyridin-2-yl)ethanone Oxime

1-(Pyridin-2-yl)ethanone oxime, also known as 2-acetylpyridine oxime, is a pyridine derivative with significant potential in coordination chemistry and as a building block in the synthesis of more complex molecules.[1] The presence of the oxime functional group in conjunction with the pyridine ring allows for the formation of stable complexes with various metal ions, a property that is of interest in the development of catalysts and novel materials.[2][3] Its structural features also make it a valuable intermediate in the synthesis of biologically active compounds.[3]

Table 1: Chemical Identity of 1-(Pyridin-2-yl)ethanone Oxime

| Property | Value |

| IUPAC Name | (1E)-1-(Pyridin-2-yl)ethanone oxime |

| Synonyms | 2-Acetylpyridine oxime, Methyl 2-pyridyl ketoxime |

| CAS Number | 1758-54-9 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Chemical Structure |  |

Melting Point Determination: A Self-Validating Protocol

Synthesis and Purification of 1-(Pyridin-2-yl)ethanone Oxime

The synthesis of 1-(Pyridin-2-yl)ethanone oxime is achieved through the condensation reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base.[4][5][6]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq) to the solution. The pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining pyridine and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 1-(Pyridin-2-yl)ethanone oxime as a crystalline solid.

Caption: Synthesis and purification workflow for 1-(Pyridin-2-yl)ethanone oxime.

Melting Point Measurement

The melting point of the purified 1-(Pyridin-2-yl)ethanone oxime should be determined using a calibrated melting point apparatus.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A pure compound should have a sharp melting range of 1-2 °C.[7]

Solubility Profile: A Guide for Formulation and Application

The solubility of a compound is a key determinant of its utility in various applications, including drug delivery and as a reagent in chemical reactions. While 1-(Pyridin-2-yl)ethanone oxime is described as "slightly soluble in water," a more detailed understanding of its solubility in a range of solvents is essential for researchers.[8] Generally, oximes are poorly soluble in water but exhibit better solubility in polar organic solvents.[9][10]

Table 2: Predicted and Observed Solubility of 1-(Pyridin-2-yl)ethanone Oxime

| Solvent | Predicted Solubility | Experimental Observation Protocol |

| Water | Slightly Soluble[8] | Add 10 mg of the compound to 1 mL of water. Observe for dissolution at room temperature and with gentle heating. |

| Ethanol | Soluble | Add 10 mg of the compound to 1 mL of ethanol. Observe for dissolution. |

| Methanol | Soluble | Add 10 mg of the compound to 1 mL of methanol. Observe for dissolution. |

| Acetone | Soluble | Add 10 mg of the compound to 1 mL of acetone. Observe for dissolution. |

| Dichloromethane | Soluble | Add 10 mg of the compound to 1 mL of dichloromethane. Observe for dissolution. |

| Toluene | Sparingly Soluble | Add 10 mg of the compound to 1 mL of toluene. Observe for dissolution. |

| Hexane | Insoluble | Add 10 mg of the compound to 1 mL of hexane. Observe for dissolution. |

Experimental Determination of Solubility

A quantitative determination of solubility can be performed using the following protocol.

Experimental Protocol: Quantitative Solubility Determination

-

Sample Preparation: Prepare saturated solutions of 1-(Pyridin-2-yl)ethanone oxime in various solvents of interest by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the solutions to remove any undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the melting point and solubility of 1-(Pyridin-2-yl)ethanone oxime. While specific literature data is sparse, the provided protocols for synthesis, purification, and analysis empower researchers to generate reliable physicochemical data. A thorough characterization of these properties is a critical first step in unlocking the full potential of this versatile compound in drug development and materials science.

References

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

Wikipedia. (2023, November 28). 2-Acetylpyridine. In Wikipedia. Retrieved from [Link]

-

Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PYRIDINE SYNTHESIS BY [3+3] CONDENSATION OF OXIME ACETATES AND α,β-UNSATURATED ALDEHYDES. Retrieved from [Link]

-

Abdoh, M., et al. (2015). Synthesis, characterization and thermal analysis of dipyridin-2-ylmethanone oxime. Retrieved from [Link]

- Kim, B. R., et al. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 57(2), 296-299.

-

Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-INDANONE OXIME. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel oxime analogues. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Oxime. In Wikipedia. Retrieved from [Link]

- Al-Hourani, B. J. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Physical Sciences, 6(2), 1-7.

- Google Patents. (n.d.). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.

- Saikia, L., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 133.

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

Sources

- 1. staff-old.najah.edu [staff-old.najah.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. arpgweb.com [arpgweb.com]

- 6. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Potential Biological Activities of 1-(Pyridin-2-yl)ethanone Oxime Derivatives

Abstract

Derivatives of 1-(pyridin-2-yl)ethanone oxime represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural combination of a pyridine ring and an oxime functional group imparts a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the diverse biological potential of these derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action and discussing structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic promise of this chemical scaffold.

Introduction: The Chemical and Biological Significance of the Scaffold

The pyridine nucleus is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its presence often enhances water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions.[1][2] The oxime group (>C=N-OH), on the other hand, is a versatile functional group known for its coordinating properties and its role in modulating biological activity.[3][4] The fusion of these two moieties in the 1-(pyridin-2-yl)ethanone oxime scaffold creates a privileged structure with a diverse biological profile. These derivatives have been reported to exhibit a range of activities, including cytotoxic, antiviral, anti-inflammatory, and as reactivators of acetylcholinesterase inhibited by nerve agents.[3]

General Synthesis Strategies

The synthesis of 1-(pyridin-2-yl)ethanone oxime derivatives typically begins with the corresponding ketone, 1-(pyridin-2-yl)ethanone. This starting material can be synthesized through various established methods. The core oxime functionality is then introduced by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine.

Further derivatization, which is key to tuning the biological activity, can be achieved by modifying the pyridine ring, the ethyl group, or by O-alkylation/acylation of the oxime hydroxyl group. These modifications allow for the systematic exploration of the chemical space and the optimization of desired biological effects.[5]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine-containing compounds.[2][6] The introduction of an oxime group can further enhance this activity.[4] Derivatives of 1-(pyridin-2-yl)ethanone oxime have demonstrated cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, pyridine-based compounds have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis.[7] Others may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8] The chelation of intracellular iron by some pyridine-based compounds has also been linked to the inhibition of CDK2 and CDK9 activities, leading to suppressed cancer cell growth.[8]

Hypothetical Signaling Pathway Inhibition by a Pyridin-2-yl Ethanone Oxime Derivative

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical derivative.

Table 1: Hypothetical Cytotoxicity Data of 1-(Pyridin-2-yl)ethanone Oxime Derivatives

| Compound ID | R-Group Modification | Cancer Cell Line | IC50 (µM) |

| PEO-1 | Unsubstituted | MCF-7 (Breast) | 25.4 |

| PEO-2 | 4-Cl-Phenyl | MCF-7 (Breast) | 8.2 |

| PEO-3 | 4-OCH3-Phenyl | MCF-7 (Breast) | 15.1 |

| PEO-4 | Unsubstituted | HCT-116 (Colon) | 32.8 |

| PEO-5 | 4-Cl-Phenyl | HCT-116 (Colon) | 12.5 |

| PEO-6 | 4-OCH3-Phenyl | HCT-116 (Colon) | 21.7 |

Antimicrobial Activity

The pyridine scaffold is a component of many antimicrobial agents.[1] The derivatization of 1-(pyridin-2-yl)ethanone oxime has yielded compounds with promising activity against a range of bacterial and fungal pathogens.[2][9]

Mechanism of Action: The antimicrobial mechanisms of these compounds can vary. Some may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit enzymes crucial for microbial survival. For example, some pyridine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[10] The ability of the oxime group to chelate metal ions can also contribute to antimicrobial activity, as these ions are often essential cofactors for microbial enzymes.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data

| Compound ID | R-Group Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| PEO-1 | Unsubstituted | 64 | 128 | >256 |

| PEO-7 | O-CH3 | 32 | 64 | 128 |

| PEO-8 | O-C2H5 | 16 | 32 | 64 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 8 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridine and pyridazinone derivatives have been investigated as anti-inflammatory agents.[11][12]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[12] Some derivatives may also modulate the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and interleukins.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, derivatives of this scaffold have shown potential as inhibitors of other clinically relevant enzymes.

Acetylcholinesterase (AChE) Reactivation: A notable application of pyridine oximes is in the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[3][13] While the parent 1-(pyridin-2-yl)ethanone oxime may not be the most potent reactivator, its scaffold serves as a template for designing more effective molecules. The oxime group is crucial for nucleophilically attacking the phosphorus atom of the organophosphate, thereby regenerating the active site of the enzyme.[13]

Experimental Protocols

General Synthesis of 1-(Pyridin-2-yl)ethanone Oxime

-

Dissolution: Dissolve 1-(pyridin-2-yl)ethanone (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

General Workflow for Biological Screening

Caption: Workflow from synthesis to preclinical development.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(pyridin-2-yl)ethanone oxime derivatives is highly dependent on the nature and position of substituents.

-

Substitution on the Pyridine Ring: Introducing electron-withdrawing or electron-donating groups on the pyridine ring can significantly alter the electronic properties of the molecule, affecting its ability to interact with biological targets.

-

Modification of the Oxime Group: O-alkylation or O-acylation of the oxime hydroxyl group can modulate the lipophilicity and steric properties of the compound, which can influence its cell permeability and binding affinity.

-

Derivatization of the Ethanone Moiety: Modifications at the carbon atom adjacent to the oxime group can also lead to significant changes in biological activity.

A systematic exploration of these modifications is crucial for the development of potent and selective therapeutic agents.

Future Perspectives and Conclusion

The 1-(pyridin-2-yl)ethanone oxime scaffold continues to be a promising starting point for the design of novel therapeutic agents. The diverse range of biological activities associated with its derivatives underscores the versatility of this chemical framework. Future research should focus on:

-

Lead Optimization: Systematically modifying "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in relevant animal models.

References

-

ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from ResearchGate. [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from Scholars Research Library. [Link]

-

PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from PubMed Central. [Link]

-

PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from PubMed Central. [Link]

-

PubMed Central. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from PubMed Central. [Link]

-

ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from ResearchGate. [Link]

-

MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from MDPI. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from Beilstein Journals. [Link]

-

PubMed Central. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Retrieved from PubMed Central. [Link]

-

NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from NIH. [Link]

-

PubMed Central. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from PubMed Central. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from MDPI. [Link]

-

PMC. (n.d.). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Retrieved from PMC. [Link]

-

Unknown Source. (n.d.). Biosynthesis of pyridine Derivatives. [Link]

-